2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its imidazo[4,5-c]pyridine core, which is fused with a dichlorophenyl group. The presence of chlorine atoms in the phenyl ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloroaniline with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to the disruption of cellular processes. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)-1H-imidazo[4,5-c]pyridine
- 2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-b]pyridine
- 2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-d]pyridine
Uniqueness
2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine stands out due to its unique imidazo[4,5-c]pyridine core, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in biological applications compared to its analogs. The specific positioning of chlorine atoms also contributes to its enhanced biological activity and selectivity .
Properties
CAS No. |
89075-40-1 |
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Molecular Formula |
C12H7Cl2N3 |
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-3-7(4-9(14)5-8)12-16-10-1-2-15-6-11(10)17-12/h1-6H,(H,16,17) |
InChI Key |
RKJWMJPOIDOJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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